molecular formula C16H15ClN2O5S B2813938 4-((4-chlorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide CAS No. 941987-95-7

4-((4-chlorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide

Cat. No. B2813938
CAS RN: 941987-95-7
M. Wt: 382.82
InChI Key: OFYSSELNAWMBCW-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide, also known as NBD-556, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Polymer Science and Engineering In polymer science, the incorporation of sulfone and nitro groups into polymers has been investigated to enhance material properties. Aromatic poly(imide amide benzimidazole) copolymers containing nitro groups have been synthesized, showing high thermal stability and solubility in specific solvents, suggesting applications in high-performance materials (Wang & Wu, 2003). Additionally, new types of soluble thermally stable polymers, such as aromatic poly(sulfone sulfide amide imide)s, have been developed, demonstrating significant potential in advanced technology applications (Mehdipour‐Ataei & Hatami, 2007).

Environmental Biotechnology The degradation of environmental pollutants using biotechnological methods has also been a significant area of research. Laccase enzymes from Pleurotus ostreatus, for example, have been characterized for their ability to degrade pollutants such as chlorophenols, nitrophenols, and sulfonamide antibiotics, highlighting the role of enzymes in environmental cleanup efforts (Zhuo et al., 2018).

Drug Discovery and Development The synthesis and evaluation of new drug candidates for treating diseases like Alzheimer's have involved the structural motifs present in 4-((4-chlorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide. For example, N-substituted derivatives of certain oxadiazole compounds have been synthesized and assessed for their potential as drug candidates, demonstrating the ongoing research into novel therapeutic agents (Rehman et al., 2018).

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5S/c17-12-6-8-15(9-7-12)25(23,24)10-2-5-16(20)18-13-3-1-4-14(11-13)19(21)22/h1,3-4,6-9,11H,2,5,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYSSELNAWMBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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